Ethylene Terephthalate Cyclic Dimer
Overview
Description
Ethylene Terephthalate Cyclic Dimer is a complex organic compound with the molecular formula C20H16O8 . . This compound is characterized by its unique tricyclic structure, which includes multiple oxygen atoms and conjugated double bonds.
Preparation Methods
The synthesis of Ethylene Terephthalate Cyclic Dimer typically involves the cyclization of ethylene terephthalate under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to facilitate the formation of the cyclic dimer. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break down the cyclic structure, leading to simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethylene Terephthalate Cyclic Dimer has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic dimers and their reactivity.
Biology: Research into its potential biological activity and interactions with biomolecules.
Medicine: Investigations into its potential therapeutic applications, although this area is still under exploration.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. Its tricyclic structure allows it to engage in multiple pathways, including binding to specific receptors or enzymes. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for diverse biological activities .
Comparison with Similar Compounds
Similar compounds include other cyclic dimers and tricyclic structures such as:
Properties
IUPAC Name |
3,6,13,16-tetraoxatricyclo[16.2.2.28,11]tetracosa-1(21),8,10,18(22),19,23-hexaene-2,7,12,17-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O8/c21-17-13-1-2-14(4-3-13)18(22)26-11-12-28-20(24)16-7-5-15(6-8-16)19(23)27-10-9-25-17/h1-8H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNGYZBZAPKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017125 | |
Record name | 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24388-68-9 | |
Record name | 3,6,13,16-tetraoxatricyclo[16.2.2^28,11]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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